

3-methyl-1H-indazole physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-methyl-1H-indazole

Cat. No.: B3426061

[Get Quote](#)

An In-depth Technical Guide to **3-methyl-1H-indazole**: Core Properties, Synthesis, and Reactivity for Advanced Research

Executive Summary

3-methyl-1H-indazole is a pivotal heterocyclic compound, forming the structural core of numerous molecules with significant applications in medicinal chemistry and materials science. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts a distinct profile of chemical reactivity and biological activity. This guide offers a comprehensive exploration of its fundamental physicochemical properties, established synthetic methodologies, and characteristic reactivity patterns. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in advanced research and development projects.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple, diverse biological targets.^[1] Indazole derivatives are integral to a wide range of pharmaceuticals, exhibiting antitumor, analgesic, and anti-inflammatory properties.^{[1][2]} The **3-methyl-1H-indazole** variant serves as a crucial intermediate and building block for more complex molecules, including potent kinase inhibitors and other therapeutic agents.^{[3][4]} Understanding

its core properties is therefore essential for the rational design and synthesis of novel, high-value compounds.

Physicochemical and Structural Properties

The identity and behavior of **3-methyl-1H-indazole** are defined by its fundamental physical and structural characteristics. These properties are critical for its handling, purification, and characterization in a laboratory setting.

Core Data Summary

The key physicochemical properties of **3-methyl-1H-indazole** are summarized in the table below for quick reference.

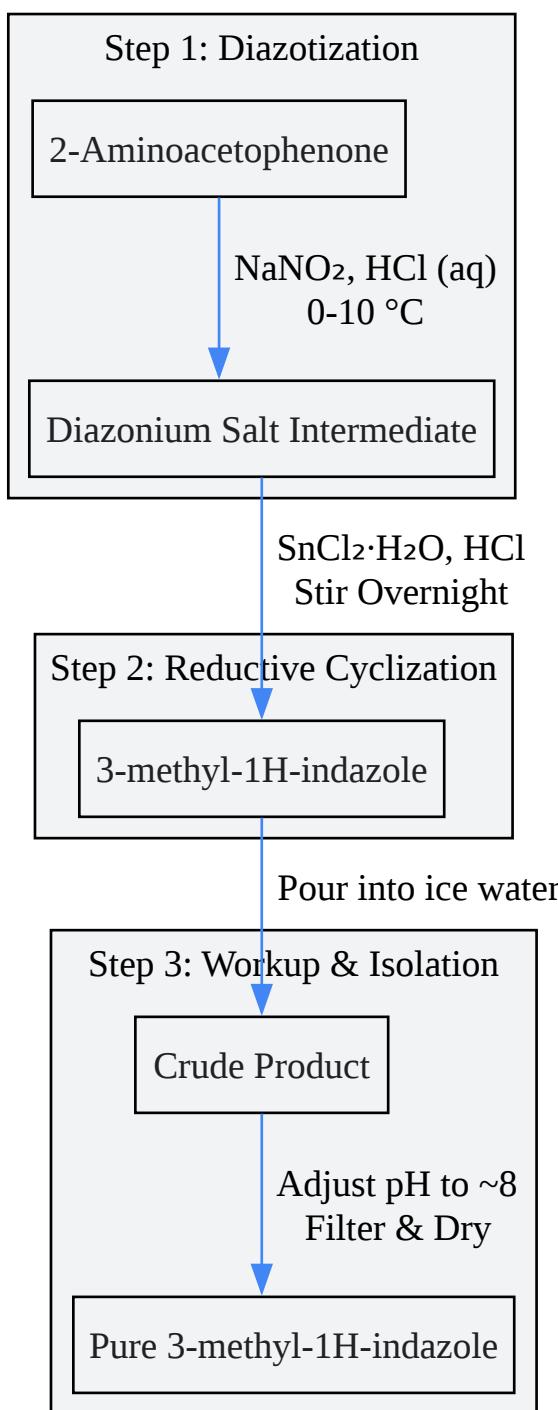
Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂	[5]
Molecular Weight	132.16 g/mol	[5]
IUPAC Name	3-methyl-1H-indazole	[5]
CAS Number	3176-62-3	[5]
Physical State	Solid powder / Off-white solid	[4] [6]
Melting Point	Data not consistently available	[7]
Boiling Point	Data not consistently available	[7]
InChI Key	FWOPJXVQGMZKEP-UHFFFAOYSA-N	[5] [7]
SMILES	CC1=C2C=CC=CC2=NN1	[5] [7]

Spectroscopic Profile

Spectroscopic analysis is fundamental to the verification and structural elucidation of **3-methyl-1H-indazole**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is characteristic. A singlet corresponding to the methyl group (CH_3) typically appears around 2.55 ppm. The aromatic protons on the benzene ring appear as multiplets between 6.91 and 7.65 ppm. A broad singlet for the N-H proton is also observed, often at a high chemical shift (e.g., ~13.23 ppm), which is solvent-dependent.[8]
- ^{13}C NMR: The carbon spectrum shows a signal for the methyl carbon around 11.9 ppm. The aromatic and heterocyclic carbons appear in the range of approximately 100-150 ppm.[9]


- Mass Spectrometry (MS):
 - In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) is observed at an m/z of 132.[5][9] This peak is essential for confirming the molecular weight of the compound.
- Infrared (IR) Spectroscopy:
 - The IR spectrum displays characteristic absorption bands. Key peaks include those for N-H stretching, C-H stretching in the aromatic and methyl groups, and C=C and C=N bond vibrations within the heterocyclic ring system.[9]

Synthesis and Manufacturing

The most prevalent and industrially relevant synthesis of **3-methyl-1H-indazole** begins with 2-aminoacetophenone. This multi-step process involves a diazotization reaction followed by a reductive cyclization.

Synthetic Workflow Diagram

The following diagram illustrates the standard synthetic pathway from 2-aminoacetophenone.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-methyl-1H-indazole**.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of **3-methyl-1H-indazole**.^{[6][8][10]}

Materials:

- 2-aminoacetophenone
- Hydrochloric acid (37%)
- Sodium nitrite (NaNO₂)
- Stannous chloride dihydrate (SnCl₂·2H₂O)
- Deionized water
- Ice

Procedure:

- Preparation of Amine Solution: In a reaction vessel equipped with a stirrer and cooling bath, add 2-aminoacetophenone (1.0 eq) to hydrochloric acid (37%). Cool the mixture to 0-10 °C with constant stirring.
- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution, ensuring the temperature is maintained between 0 and 10 °C. After the addition is complete, continue stirring the mixture at this temperature for 1 hour to form the diazonium salt intermediate.
- Reductive Cyclization: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (37%). Slowly add the diazonium salt solution from Step 2 to the SnCl₂ solution, again maintaining the temperature below 10 °C.
- Reaction Completion: Allow the reaction mixture to stir overnight at a low temperature (e.g., 0-10 °C).
- Isolation and Purification: Pour the reaction mixture into ice water. Adjust the pH of the resulting solution to be weakly alkaline (pH ≈ 8), which will cause a solid to precipitate.

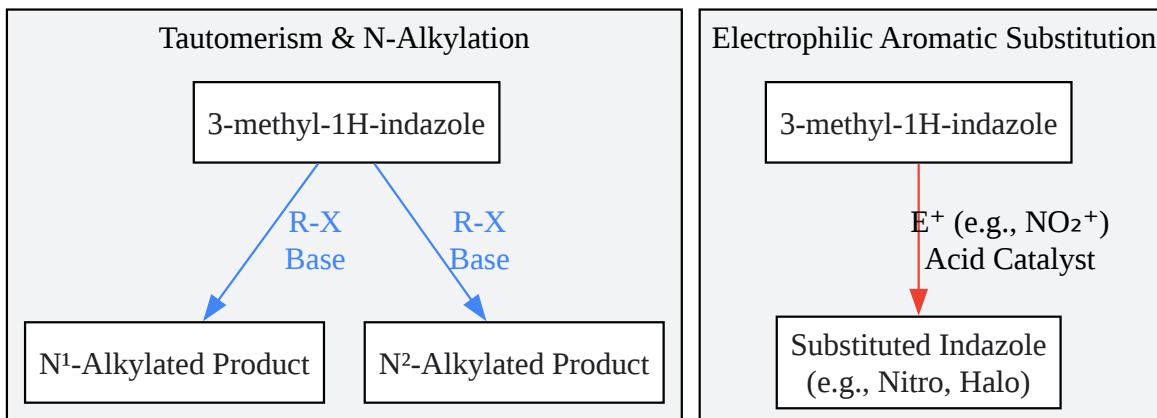
- Final Product: Collect the off-white solid by filtration, wash with cold water, and dry under a vacuum to yield **3-methyl-1H-indazole**.^[8]

Causality Note: The use of SnCl_2 serves as the reducing agent that facilitates the intramolecular cyclization of the diazonium intermediate to form the stable indazole ring. Maintaining a low temperature throughout the diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Chemical Reactivity and Derivatization

The chemical behavior of **3-methyl-1H-indazole** is dominated by the nucleophilicity of its nitrogen atoms and the aromatic character of the benzene ring.

Tautomerism and N-Alkylation


Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.^{[11][12]} This tautomerism is the reason that direct alkylation of the indazole ring often results in a mixture of N¹ and N² substituted products.^{[11][13]}

The choice of base, solvent, and alkylating agent can influence the regioselectivity of the reaction, but separating the resulting isomers is often necessary. This reactivity is a cornerstone of creating diverse libraries of indazole-based compounds for drug discovery screening.

Electrophilic Aromatic Substitution

As a heteroaromatic compound, the benzene portion of the indazole ring can undergo electrophilic substitution reactions such as nitration and halogenation.^[12] The existing heterocyclic ring acts as a directing group, influencing the position of the incoming electrophile. These reactions are key for introducing further functionality onto the scaffold, for example, in the synthesis of 3-methyl-5-nitro-1H-indazole or 3-methyl-1H-indazol-5-amine.^[3]

Reactivity Pathways Diagram

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **3-methyl-1H-indazole**.

Applications in Medicinal Chemistry and Drug Development

3-methyl-1H-indazole is a highly valued starting material in the synthesis of pharmaceutical agents.^[3] Its derivatives have shown a wide spectrum of biological activities.

- Key Intermediate: It is used as a precursor for synthesizing more complex substituted indazoles, such as 3-methyl-6-nitro-1H-indazole, which is an important intermediate for the oral angiogenesis inhibitor, Pazopanib.^{[4][14]}
- Antibacterial Agents: Derivatives of **3-methyl-1H-indazole** have been synthesized and shown to possess potent antibacterial activity against both Gram-positive (e.g., *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*) bacteria.^{[2][3]}
- Anti-inflammatory and Kinase Inhibition: The indazole scaffold is a common feature in compounds designed to inhibit protein kinases, a major target class for cancer and inflammation therapies.^[1] The 3-methyl substitution provides a key structural element for optimizing binding affinity and pharmacokinetic properties in these inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-methyl-1H-indazole** is classified with the following hazard:

- H302: Harmful if swallowed.[\[5\]](#)

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-METHYL-1H-INDAZOLE | 3176-62-3 [chemicalbook.com]
- 4. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- 5. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 13. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. chembk.com [chembk.com]
- To cite this document: BenchChem. [3-methyl-1H-indazole physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3426061#3-methyl-1h-indazole-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com